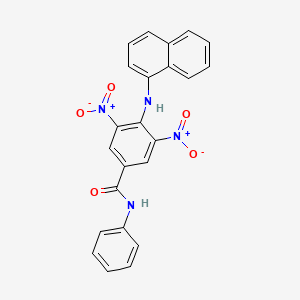
N,N-diethyl-1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxamide is a chemical compound with the molecular formula C20H32N2O4. It is commonly referred to as DMHP, and it is a synthetic opioid that is structurally similar to fentanyl. DMHP has gained attention in recent years due to its potential use as a research tool in the study of opioid receptors and pain pathways.
作用机制
DMHP acts on the mu-opioid receptor in the body, which is responsible for the analgesic effects of opioids. It binds to the receptor and activates a signaling pathway that leads to the inhibition of pain transmission in the nervous system. DMHP also has some affinity for the delta-opioid receptor, which is involved in the regulation of mood and emotions.
Biochemical and Physiological Effects
DMHP has been shown to have potent analgesic effects in animal models. It has also been shown to produce respiratory depression, sedation, and hypothermia. DMHP has a shorter duration of action than fentanyl, which makes it useful for studying the effects of opioids on pain perception and tolerance.
实验室实验的优点和局限性
One advantage of using DMHP in lab experiments is that it has a shorter duration of action than fentanyl, which allows for more precise control over the timing of experiments. DMHP is also less potent than fentanyl, which reduces the risk of overdose and toxicity. However, DMHP is still a potent opioid and should be handled with caution in the lab. It is also important to note that DMHP has not been approved for human use and should not be used in clinical settings.
未来方向
There are several potential future directions for research on DMHP. One area of interest is the development of new opioid-based drugs that have fewer side effects and lower risk of dependence. Another area of interest is the study of the effects of opioids on the immune system and inflammation. DMHP could also be used to investigate the role of opioids in the development of addiction and to develop new treatments for opioid addiction. Finally, DMHP could be used to study the effects of opioids on different populations, such as children, the elderly, and individuals with chronic pain.
合成方法
DMHP can be synthesized using a multi-step process that involves the reaction of piperidine with 4-hydroxy-3-methoxybenzaldehyde, followed by the addition of diethylamine and the coupling of the resulting intermediate with ethyl chloroformate. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
科学研究应用
DMHP has been used in scientific research to study the opioid receptors and pain pathways. It has been shown to have high affinity for the mu-opioid receptor, which is the primary target for opioids in the body. DMHP can be used to investigate the effects of opioids on pain perception, tolerance, and dependence. It can also be used to study the mechanisms of action of other opioids and to develop new opioid-based drugs.
属性
IUPAC Name |
N,N-diethyl-1-[(4-hydroxy-3-methoxyphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-4-20(5-2)18(22)15-7-6-10-19(13-15)12-14-8-9-16(21)17(11-14)23-3/h8-9,11,15,21H,4-7,10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHZHXSMIGSILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide](/img/structure/B4998563.png)

![isopropyl 5-[(5-bromo-2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4998589.png)

![2,4-dichloro-6-[({3-[(2,4-dinitrophenyl)amino]phenyl}imino)methyl]phenol](/img/structure/B4998606.png)
![4-({5-[(4-benzyl-1-piperidinyl)carbonyl]-3-thienyl}sulfonyl)morpholine](/img/structure/B4998607.png)

![1-(2-phenoxyethyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4998617.png)
![N-[1-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B4998622.png)

![4-[1-(3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanoyl)-4-piperidinyl]pyridine](/img/structure/B4998635.png)
![1-ethyl-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B4998636.png)

![6-[4-(benzyloxy)benzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4998649.png)